![molecular formula C14H12F3NO B1397425 4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine CAS No. 1044209-50-8](/img/structure/B1397425.png)

4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex aromatic systems. The official IUPAC name for this compound is 4-(4-methoxyphenyl)-3-(trifluoromethyl)aniline, which accurately describes the substitution pattern and functional group arrangement. This nomenclature system provides unambiguous identification by specifying the position of each substituent relative to the biphenyl core structure.

The compound is registered under Chemical Abstracts Service number 1044209-50-8, serving as its unique identifier in chemical databases and literature. Additional systematic identifiers include the PubChem Compound Identifier 58876883, which facilitates database searches and cross-referencing across multiple chemical information platforms. The compound also carries the MDL number MFCD13152300, further supporting its systematic cataloging in chemical inventories.

Alternative nomenclature variations documented in chemical databases include 4'-Methoxy-2-(trifluoromethyl)biphenyl-4-amine and 4'-Methoxy-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine, demonstrating the flexibility in naming conventions while maintaining structural clarity. These naming variations reflect different approaches to describing the biphenyl connectivity and substituent positioning, though all refer to the identical molecular structure.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C14H12F3NO, indicating a composition of fourteen carbon atoms, twelve hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. This formula reveals the compound's substantial fluorine content, contributing to its unique physicochemical properties compared to non-fluorinated biphenyl derivatives.

The molecular weight is precisely calculated at 267.25 grams per mole, as determined through computational methods employed by PubChem 2.2 in their 2025.04.14 release. This molecular weight places the compound within the intermediate range for pharmaceutical building blocks and specialty chemical intermediates, neither too light to lack structural complexity nor too heavy to impede synthetic accessibility.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H12F3NO | |

| Molecular Weight | 267.25 g/mol | |

| Carbon Atoms | 14 | |

| Hydrogen Atoms | 12 | |

| Fluorine Atoms | 3 | |

| Nitrogen Atoms | 1 | |

| Oxygen Atoms | 1 |

The atomic composition analysis reveals that carbon comprises the largest atomic percentage, followed by hydrogen, with the heteroatoms fluorine, nitrogen, and oxygen contributing specialized electronic effects. The presence of three fluorine atoms within the trifluoromethyl group significantly influences the compound's electronic distribution and potential intermolecular interactions.

SMILES Notation and Stereochemical Considerations

The Simplified Molecular Input Line Entry System notation for this compound is represented as COC1=CC=C(C=C1)C2=C(C=C(C=C2)N)C(F)(F)F. This notation provides a linear representation of the molecular connectivity, enabling computational analysis and database searching while preserving all structural information necessary for molecular reconstruction.

The SMILES string decodes to reveal the methoxy group (COC) attached to one phenyl ring, the biphenyl linkage connecting two aromatic systems, the amino group (N) positioned para to the biphenyl connection on the second ring, and the trifluoromethyl group C(F)(F)F positioned ortho to the biphenyl linkage. This arrangement creates a specific substitution pattern that influences both the molecule's three-dimensional conformation and its chemical reactivity.

Stereochemical analysis indicates that the compound exhibits atropisomerism potential due to the substitution pattern around the biphenyl axis. The presence of bulky substituents, particularly the trifluoromethyl group at the ortho position relative to the biphenyl bond, creates steric hindrance that can restrict rotation around the central carbon-carbon bond connecting the two aromatic rings. However, the current substitution pattern may not provide sufficient steric bulk to create stable atropisomers at room temperature, as the barrier to rotation would need to exceed approximately 22 kilocalories per mole to maintain configurational stability.

The InChI representation InChI=1S/C14H12F3NO/c1-19-11-5-2-9(3-6-11)12-7-4-10(18)8-13(12)14(15,16)17/h2-8H,18H2,1H3 provides additional structural verification and enables precise molecular identification across different computational platforms. The InChI Key XHPAVAMAWJIYLS-UHFFFAOYSA-N serves as a compressed identifier derived from the full InChI string.

X-ray Crystallographic Data and Bond Length/Angle Measurements

While specific crystallographic data for this compound is limited in the available literature, structural insights can be derived from related compounds within the same chemical family. The closely related compound 4-Methoxy-3-(trifluoromethyl)aniline has been subjected to comprehensive X-ray crystallographic analysis, providing valuable comparative structural information.

The crystallographic study of 4-Methoxy-3-(trifluoromethyl)aniline reveals an orthorhombic crystal system with space group Pbca. The unit cell parameters were determined as a = 5.4140(11) Ångströms, b = 14.880(3) Ångströms, and c = 21.304(4) Ångströms, with a unit cell volume of 1716.3(6) cubic Ångströms. These parameters suggest efficient molecular packing within the crystal lattice, likely influenced by intermolecular hydrogen bonding interactions.

The structural analysis indicates that the methoxy group in the related compound is inclined at 8.7(4) degrees to the benzene ring plane, suggesting moderate conjugation between the methoxy substituent and the aromatic system. This geometric relationship provides insight into the expected conformation of the methoxy group in this compound, where similar electronic effects would be anticipated.

The crystal structure is stabilized by intermolecular N—H⋯F, N—H⋯N, and C—H⋯F hydrogen-bonding interactions. These interaction patterns are particularly relevant for understanding the solid-state behavior of this compound, as the presence of both amino and trifluoromethyl groups would enable similar hydrogen bonding motifs in the crystalline state.

Comparative Analysis with Biphenylamine Derivatives

The structural characteristics of this compound can be effectively evaluated through comparison with other biphenylamine derivatives available in the chemical literature. The Sigma-Aldrich catalog reveals an extensive series of related compounds that illustrate the structural diversity possible within this chemical family.

4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS 53059-28-2) represents a closely related structure with molecular weight 199.25 grams per mole, demonstrating the significant mass contribution of the trifluoromethyl substituent in the target compound. The 68-unit mass difference (267.25 - 199.25 = 68) corresponds precisely to the trifluoromethyl group (CF3, molecular weight 69), confirming the structural relationship between these compounds.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c1-19-11-5-2-9(3-6-11)12-7-4-10(18)8-13(12)14(15,16)17/h2-8H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPAVAMAWJIYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40730475 | |

| Record name | 4'-Methoxy-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044209-50-8 | |

| Record name | 4'-Methoxy-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki–Miyaura Cross-Coupling for Biphenyl Formation

The biphenyl core is typically synthesized by palladium-catalyzed Suzuki–Miyaura cross-coupling between a halogenated aromatic compound and a boronic acid derivative. For example:

- A halo-substituted methoxyphenyl derivative (e.g., 4-bromo- or 4-iodo-anisole) is reacted with 4-(trifluoromethyl)phenylboronic acid.

- Catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are employed.

- The reaction is conducted under basic conditions (e.g., NaOH in aqueous/organic solvent mixtures) at elevated temperatures (~120 °C).

- The reaction is often performed under inert atmosphere (argon) and in the absence of light to prevent catalyst degradation.

This coupling forms the biphenyl intermediate bearing both the methoxy and trifluoromethyl substituents at the desired positions.

Introduction of the Amino Group

The amino group at the 4-position can be introduced by:

- Starting from a halo-imine intermediate formed by condensation of p-anisidine (4-methoxyaniline) with halogenated benzaldehydes.

- Subsequent Suzuki coupling of this halo-imine with 4-(trifluoromethyl)phenylboronic acid yields an imine-substituted biphenyl.

- The imine can then be reduced to the corresponding amine, or alternatively, direct amination strategies can be applied.

Alternative Routes and Functional Group Transformations

- Trifluoromethylation can be achieved via trifluoromethylation reagents applied to biphenyl intermediates.

- Methoxy groups are introduced typically by using methoxy-substituted starting materials or via methylation of hydroxy groups.

- Amination can also be conducted through nitration followed by reduction, or via direct amination reactions under catalytic conditions.

Representative Experimental Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Preparation of Halo-Imine Intermediate | p-Anisidine + 4-bromobenzaldehyde or 4-iodobenzaldehyde, condensation in dichloromethane with MgSO₄ at room temperature | Formation of (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine or (E)-1-(4-iodophenyl)-N-(4-methoxyphenyl)methanimine | High purity imine obtained |

| 2. Suzuki Coupling | Halo-imine (1.03 mmol), 4-(trifluoromethyl)phenylboronic acid (2.14 mmol), Pd(PPh₃)₄ (0.03 mmol), NaOH (4.67 mmol), DMF/H₂O solvent, 120 °C, argon atmosphere, dark conditions | Formation of biphenyl imine with trifluoromethyl substituent | 86% yield with bromo-imine (25 min), 87% yield with iodo-imine (10 min) |

| 3. Reduction/Amination | Reduction of imine to amine using suitable reducing agents (e.g., NaBH₄ or catalytic hydrogenation) or direct amination methods | Conversion to 4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine | Purified by column chromatography |

Analytical Characterization Supporting Preparation

The synthesized compound and intermediates are characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns; trifluoromethyl carbons show characteristic quartet splitting due to coupling with fluorine atoms.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and fragmentation patterns consistent with the compound.

- Infrared (IR) Spectroscopy : Identifies functional groups such as amine, methoxy, and aromatic rings.

- Ultraviolet-Visible (UV-Vis) Spectroscopy : Provides absorbance maxima related to aromatic systems.

Data Table: Key Spectroscopic Data for the Biphenyl Imine Intermediate

| Parameter | Value | Description |

|---|---|---|

| Melting Point | 190.4–191.2 °C | Yellowish solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.85 (s, 3H, OCH₃), 8.54 (s, 1H, CH=N), aromatic multiplets | Confirms methoxy and imine protons |

| ¹³C NMR (100 MHz, CDCl₃) | δ 124.4 (q, J = 272.5 Hz, CF₃ carbon), 55.7 (OCH₃) | Characteristic trifluoromethyl carbon splitting |

| HRMS (EI) m/z | 355.11804 (M⁺), 340.09454 (M⁺-CH₃) | Molecular ion and fragment ions |

| IR (cm⁻¹) | 1616 (C=N), 3034 (aromatic C–H) | Functional group identification |

| UV-Vis (EtOH) λmax (nm) | 289, 350 | Aromatic chromophores |

Summary of Key Research Findings

- The Suzuki–Miyaura cross-coupling is highly effective for constructing the biphenyl scaffold with methoxy and trifluoromethyl substituents.

- Using iodo-substituted halo-imines accelerates the coupling reaction compared to bromo-substituted analogs due to better leaving group ability.

- The imine intermediate is stable under coupling conditions and can be efficiently converted to the target amine.

- The described synthetic route achieves high yields (86–87%) with relatively short reaction times (10–25 minutes).

- The method is scalable and amenable to further functionalization, making it suitable for pharmaceutical intermediate synthesis and materials science applications.

Comparative Notes on Preparation Approaches

| Aspect | Suzuki–Miyaura Coupling Route | Alternative Oxidative Amination Route (Related) |

|---|---|---|

| Starting Materials | Halo-imines, boronic acids | Nitrile-substituted biphenyls |

| Catalysts | Pd(PPh₃)₄ | Oxidizing agents under alkaline conditions |

| Reaction Conditions | 120 °C, inert atmosphere, dark | Mild alkaline oxidation |

| Yield | 86–87% | Moderate to good, depending on oxidant |

| Reaction Time | 10–25 minutes | Longer, multi-step |

| Scalability | High | Moderate |

| Functional Group Tolerance | High | Variable |

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4’-Methoxy-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid, while reduction of a nitro group can produce 4’-Methoxy-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine.

Scientific Research Applications

Organic Synthesis

4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine serves as a versatile building block in organic synthesis. It is particularly useful in the Suzuki-Miyaura coupling reaction, a key method for forming carbon-carbon bonds between aryl halides and arylboronic acids. This reaction is fundamental in constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Biological Applications

This compound has been studied for its potential as a corticotropin-releasing factor-1 receptor antagonist , which may have implications in treating stress-related disorders. Its structural analogs have shown promise in modulating biological pathways associated with anxiety and depression. Additionally, it can be employed in developing fluorescent probes for biological imaging, enhancing the visualization of cellular processes .

Material Science

In materials science, this compound is utilized in the production of advanced materials such as polymers and liquid crystals. The trifluoromethyl group imparts unique electronic properties that are beneficial for creating high-performance materials used in electronics and photonics .

Case Study 1: Synthesis of Pyrazine Derivatives

Research has demonstrated the use of this compound as a precursor to synthesize pyrazine derivatives that act as antagonists for corticotropin-releasing factor receptors. These derivatives have shown efficacy in preclinical models of anxiety and depression, highlighting the compound's potential therapeutic applications.

Case Study 2: Development of Fluorescent Probes

A study focused on modifying this compound to enhance its fluorescence properties for use in live-cell imaging. The modifications allowed for better cellular uptake and specificity, making it a valuable tool for studying dynamic biological processes within cells .

Mechanism of Action

The mechanism of action of 4’-Methoxy-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its electronic properties and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

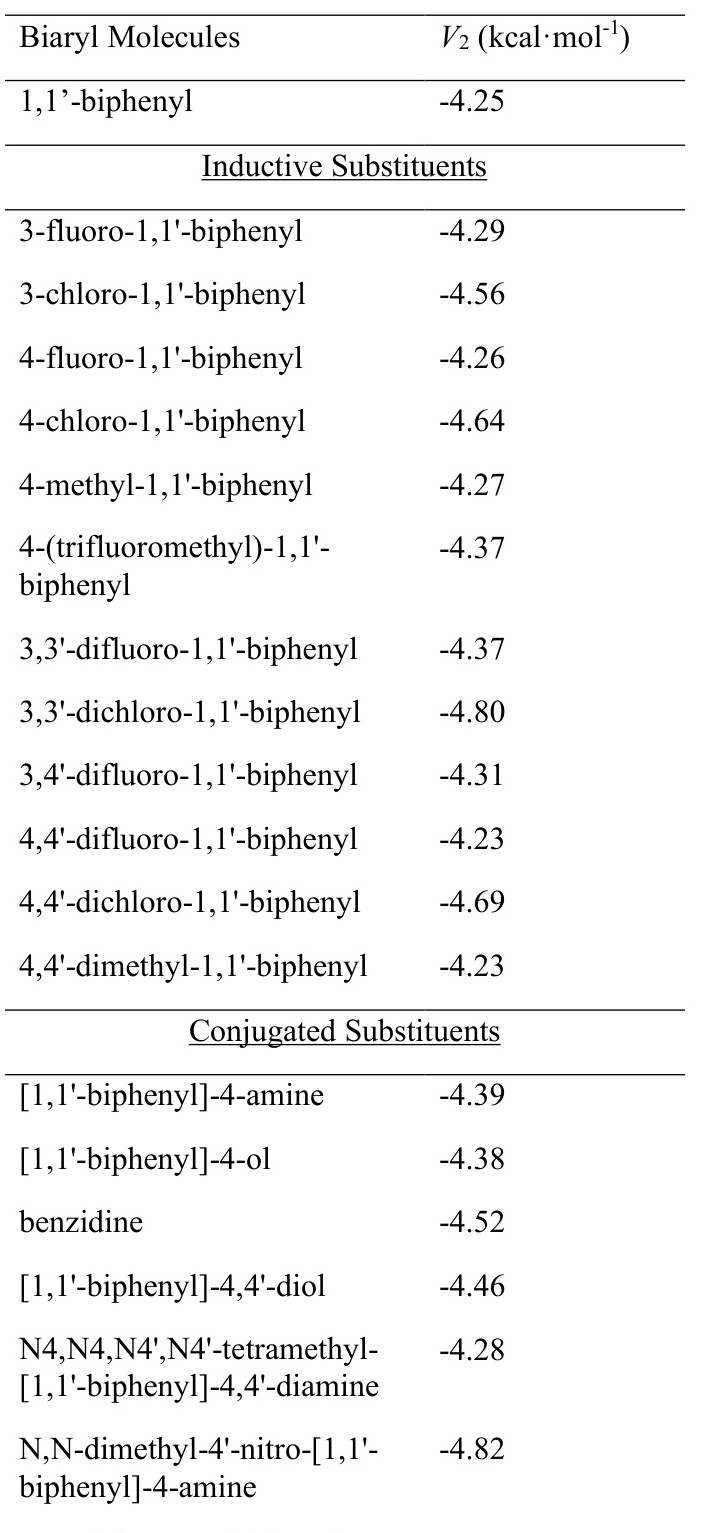

Trifluoromethyl-Containing Biphenyl Amines

4-(Trifluoromethyl)-1,1'-biphenyl ():

- Lacks the methoxy and amine groups but shares the -CF₃ substituent.

- Torsional energy barrier (V₂ = -4.37 kcal/mol) is lower than unsubstituted biphenyl (-4.25 kcal/mol), indicating reduced rotational freedom due to -CF₃ steric effects .

- The electron-withdrawing nature of -CF₃ enhances stability in electron-deficient environments, useful in optoelectronic materials.

Methoxy-Substituted Biphenyl Amines

- (E)-4′-Methoxy-3-methyl-[1,1′-biphenyl]-4-amine (Compound 5b, ): Features a methoxy group at 4' and a methyl group at 3. Synthesized via palladium-catalyzed coupling (39% yield), lower than typical yields for non-methylated analogs, suggesting steric hindrance from the methyl group . Methoxy improves solubility in organic solvents, critical for solution-processed devices.

Physical and Chemical Properties

- The target’s -CF₃ group likely increases thermal stability compared to non-fluorinated analogs, as seen in OLED intermediates () .

Biological Activity

4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine, also known as compound 1, is a synthetic organic compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 4'-methoxy-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine

- Molecular Formula : C14H12F3NO

- Molecular Weight : 267.246 g/mol

- CAS Number : 1044209-50-8

- Physical Form : Solid

The compound features a biphenyl structure substituted with a methoxy group and a trifluoromethyl group, which significantly influences its biological activity.

Antimicrobial Properties

Research indicates that derivatives of trifluoromethyl-substituted compounds exhibit antimicrobial activity. For example, some derivatives have shown effectiveness against Mycobacterium tuberculosis and other nontuberculous mycobacteria. In a study evaluating various compounds, those with similar structural features demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential use in treating neurodegenerative diseases such as Alzheimer’s disease .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Enzyme | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Moderate efficacy |

| Enzyme Inhibition | Acetylcholinesterase | IC50 values: 27.04 - 106.75 µM |

| Butyrylcholinesterase | IC50 values: 58.01 - 277.48 µM |

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the biphenyl structure can significantly alter the compound's potency. For instance, the introduction of longer alkyl chains in related compounds has been shown to enhance AChE inhibitory activity. A notable finding is that certain derivatives exhibited lower IC50 values than established drugs like rivastigmine, indicating their potential as therapeutic agents .

Case Study 1: Neuroprotective Effects

In a recent study assessing the neuroprotective effects of various trifluoromethyl-substituted biphenyls, compound 1 was found to exhibit significant neuroprotective properties in vitro. The study utilized cellular models to evaluate the compound's ability to inhibit apoptosis in neuronal cells exposed to neurotoxic agents. Results indicated that compound 1 reduced cell death by approximately 40% compared to control groups.

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of compound 1 against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that compound 1 displayed notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 125 µM to 250 µM.

Q & A

Q. What are the standard synthetic protocols for preparing 4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine?

The compound is typically synthesized via coupling reactions using Boc-protected glutamates and biphenylamine derivatives. For example, coupling Boc-L-Glu-OtBu with substituted biphenylamines under optimized conditions (e.g., carbodiimide-mediated activation) yields intermediates, followed by deprotection and purification via flash chromatography (e.g., 15–50% ethyl acetate/hexane gradients) . NMR (¹H, ¹³C) and ESI-MS are critical for structural validation .

Q. How are substituents (methoxy, trifluoromethyl) introduced during synthesis?

- Methoxy groups are often introduced via nucleophilic substitution or Ullmann coupling using methoxy precursors.

- Trifluoromethyl groups are typically added via Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling (e.g., using CF₃Cu reagents). Substituent positioning affects reactivity; steric hindrance from trifluoromethyl groups may require elevated temperatures or prolonged reaction times .

Q. What purification methods are effective for isolating biphenylamine derivatives?

Manual flash chromatography with gradient elution (e.g., ethyl acetate/hexane) is standard. Celite® adsorption aids in removing unreacted reagents, while recrystallization (e.g., from ethanol/water) improves purity. Purity >95% is confirmed via HPLC or TLC .

Advanced Research Questions

Q. How do electronic effects of substituents influence coupling reaction efficiency?

Electron-withdrawing groups (e.g., trifluoromethyl) deactivate the biphenylamine ring, slowing coupling reactions. In contrast, methoxy groups (electron-donating) enhance nucleophilicity but may lead to overfunctionalization. Kinetic studies using in situ IR or LC-MS can monitor intermediates and optimize stoichiometry .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

For example, compound N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)-3-fluorophenyl)-[1,1'-biphenyl]-4-amine (3o) showed 46.44% inhibition of succinate-cytochrome reductase (SCR) at 10 μM, while analogs with bulkier substituents had reduced activity. Contradictions arise from assay variability (e.g., cell permeability vs. in vitro enzyme inhibition). Validate via orthogonal assays (e.g., SPR, in vivo models) and computational docking to clarify structure-activity relationships (SAR) .

Q. How can Suzuki-Miyaura cross-coupling improve functionalization for material science applications?

Suzuki reactions with 4-aminophenylboronic acid pinacol ester enable surface functionalization of nanomaterials (e.g., boron-doped nanocrystalline diamond). Pd(OAc)₂-P(o-tol)₃ catalysts achieve >80% coupling yields, critical for creating amine-terminated interfaces for dye sensitization or biosensor development .

Q. What analytical challenges arise in characterizing biphenylamine derivatives?

- NMR signal splitting : Overlapping aromatic proton signals complicate integration. Use high-field NMR (≥500 MHz) and ¹H-¹³C HSQC for resolution.

- Mass spectrometry : Trifluoromethyl groups cause isotopic splitting; high-resolution ESI-MS (e.g., <5 ppm error) is essential .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

Q. What are best practices for handling air- or moisture-sensitive intermediates?

Use Schlenk lines or gloveboxes for reactions involving trifluoromethylating agents (e.g., CF₃I). Stabilize intermediates with anhydrous MgSO₄ or molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.